molecular formula C13H15NO5 B2935219 3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid CAS No. 1164484-33-6

3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid

Cat. No. B2935219
CAS RN: 1164484-33-6
M. Wt: 265.265
InChI Key: FPYJEXFGDFMOOG-AATRIKPKSA-N
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Description

“3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid” is a chemical compound with the molecular formula C12H14O4 . It is also known by other names such as Methyl 3,4-dimethoxycinnamate, 3,4-O-Dimethylcaffeic acid methyl ester, and Methyl ester of 3,4-Dimethoxycinnamic acid .


Molecular Structure Analysis

The molecular structure of “3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid” can be viewed using computational tools . It’s important to note that the 3D structure may differ in detail from measurements on FTIR instruments or in other chemical environments .

Scientific Research Applications

Medicinal Chemistry: Potential Antiulcer Agent

This compound has been evaluated for its antiulcer effects. In experimental models, it has shown promise in inhibiting gastric ulcers induced by various stress factors and promoting the healing of chronic gastric ulcers . Its mechanism may involve a decrease in gastric acid and pepsin output, indicating potential as a new class of antiulcer medication.

Organic Synthesis: Benzylic Position Reactions

In organic synthesis, the benzylic position of this compound can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions are crucial for modifying the compound to create derivatives with potential pharmacological activities.

Industrial Applications: Synthesis of Amides and Esters

The compound’s structure is conducive to coupling reactions involving carboxylic acids and amines, leading to the synthesis of amides and esters . These reactions are fundamental in the production of various industrial chemicals and pharmaceuticals.

Environmental Science: Study of Aromatic Compounds

Due to its aromatic structure with electron-donating methoxy groups, this compound can be used in environmental science to study the behavior of aromatic compounds in different environmental conditions .

Analytical Chemistry: Chromatography and Spectroscopy

The unique structure of this compound, particularly the presence of dimethoxy groups, makes it suitable for analysis by chromatography and spectroscopy. These techniques can help in understanding the compound’s properties and behavior under various conditions .

Biochemistry Research: Gastric Mucosal Blood Flow

In biochemistry research, the compound has been shown to increase gastric mucosal blood flow in animal models . This effect is significant for understanding the compound’s role in protecting the gastric lining and its potential therapeutic applications.

properties

IUPAC Name

(E)-4-[(3,4-dimethoxyphenyl)methylamino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-18-10-4-3-9(7-11(10)19-2)8-14-12(15)5-6-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYJEXFGDFMOOG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CNC(=O)/C=C/C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(N-((3,4-Dimethoxyphenyl)methyl)carbamoyl)prop-2-enoic acid

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